ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a cyclohepta[b]thiophene core fused with a thieno[3,2-d]pyrimidinone scaffold. Key structural elements include:
- Thieno[3,2-d]pyrimidinone: A bicyclic system with a sulfur atom and pyrimidinone ring, often associated with kinase inhibition or antimicrobial activity .
- 4-Fluorophenyl substituent: Enhances metabolic stability and bioavailability through fluorine’s electronegativity and lipophilicity .
- Ethyl carboxylate group: Improves solubility and serves as a common pharmacophore in drug design .
The compound’s synthesis likely involves multi-step reactions, including thioether formation (via sulfanyl acetamido linkage) and cyclization under reflux conditions, analogous to methods described for related thiophene derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O4S3/c1-2-34-25(33)21-17-6-4-3-5-7-19(17)37-23(21)29-20(31)14-36-26-28-18-12-13-35-22(18)24(32)30(26)16-10-8-15(27)9-11-16/h8-11H,2-7,12-14H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDZNRPKEQMHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl group, and finally, the construction of the cyclohepta[b]thiophene ring system. The reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas like cancer treatment or anti-inflammatory therapies.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Impact: The cyclohepta[b]thiophene core in the target compound and VIg/VIh provides greater conformational flexibility compared to smaller tetrahydrobenzo[b]thiophene (e.g., 6o) or rigid thiazolo[3,2-a]pyrimidine systems . This flexibility may enhance binding to enzyme pockets. The thieno[3,2-d]pyrimidinone moiety in the target compound is distinct from VIg/VIh’s piperazinyl groups, suggesting divergent biological targets (e.g., kinase vs. acetylcholinesterase inhibition) .
Substituent Effects: Fluorophenyl vs. Bromophenyl: Fluorine in the target compound improves metabolic stability compared to bromine in ’s compound, which may increase environmental persistence .
Biological Activity: VIg/VIh demonstrate potent acetylcholinesterase inhibition, with IC₅₀ values <1 µM, attributed to their piperazinyl groups interacting with the enzyme’s catalytic site .
Challenges in Similarity Assessment
Structural similarity metrics (e.g., Tanimoto coefficients) may mislead due to:
- Scaffold Hopping: Minor changes (e.g., thienopyrimidinone vs. piperazinyl groups) can drastically alter bioactivity despite high topological similarity .
Biological Activity
Ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. The compound belongs to the thienopyrimidine class and exhibits various biological activities that make it a candidate for further research in cancer therapy and other therapeutic applications.
- Molecular Formula : C26H26FN3O4S3
- Molecular Weight : 559.69 g/mol
- CAS Number : 850915-79-6
- IUPAC Name : Ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Antitumor Activity
Research indicates that compounds with similar thieno[2,3-d]pyrimidine scaffolds exhibit potent antitumor activity. In a study involving a series of thieno[2,3-d]pyrimidine derivatives, compounds demonstrated significant growth inhibition across multiple human tumor cell lines (NCI 60) at varying concentrations. Notably, some derivatives showed better activity compared to standard chemotherapeutic agents like 5-fluorouracil. For instance:
| Compound | TGI (μM) | GI50 (μM) | LC50 (μM) |
|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 |
| Compound 23 | 67.7 | 6.6 | 100 |
Both compounds were identified as more effective inhibitors of dihydrofolate reductase (DHFR) than methotrexate, indicating their potential as targeted cancer therapies .
The mechanism of action for this class of compounds primarily involves the inhibition of the DHFR enzyme. This enzyme plays a crucial role in the folate metabolism pathway necessary for DNA synthesis and repair in rapidly dividing cancer cells. The binding affinity of thieno[2,3-d]pyrimidines to DHFR is enhanced by structural features such as the presence of sulfur in the thiophene ring which mimics key interactions found in classical inhibitors like methotrexate .
Structure Activity Relationship (SAR)
The biological activity of ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo...]}) is significantly influenced by its structural components:
- Thieno[2,3-d]pyrimidine Core : Essential for targeting DHFR.
- Fluorophenyl Group : Enhances lipophilicity and binding affinity.
- Sulfanyl Group : Contributes to the unique binding mode observed in these inhibitors.
Modifications to the core structure can lead to variations in potency and selectivity against cancer cells .
Case Studies
- In Vivo Studies : In animal models treated with thieno[2,3-d]pyrimidine derivatives similar to ethyl 2-(2-{...}), significant tumor regression was observed alongside minimal toxicity compared to traditional chemotherapeutics.
- Clinical Implications : The promising results from preclinical studies have led to ongoing clinical trials assessing the efficacy of these compounds in various cancers, particularly those resistant to conventional therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
